![molecular formula C5H9BO3 B14134197 [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid CAS No. 299180-01-1](/img/structure/B14134197.png)
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid typically involves the hydroboration of conjugated dienes followed by oxidation. One common method is the hydroboration of 1,3-pentadiene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the boronic acid derivative .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically synthesized by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid . The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields borate esters, while reduction can produce borane derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential use in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and other enzymes that interact with diol-containing substrates .
Industry
In industry, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of responsive materials and biosensors .
Mécanisme D'action
The mechanism of action of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and sensor design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar to [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid but with a vinyl group instead of a conjugated diene system.
Uniqueness
This compound is unique due to its conjugated diene system, which can participate in additional types of chemical reactions compared to simpler boronic acids. This makes it a versatile reagent in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
299180-01-1 |
|---|---|
Formule moléculaire |
C5H9BO3 |
Poids moléculaire |
127.94 g/mol |
Nom IUPAC |
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1-,4-2+ |
Clé InChI |
HAVSNWCBVSMNTG-HSFFGMMNSA-N |
SMILES isomérique |
B(/C=C/C=C\CO)(O)O |
SMILES canonique |
B(C=CC=CCO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


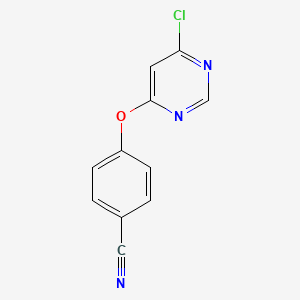

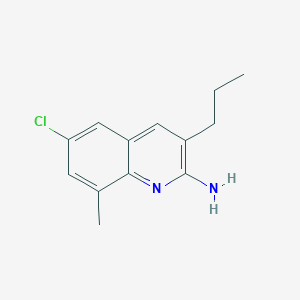
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)

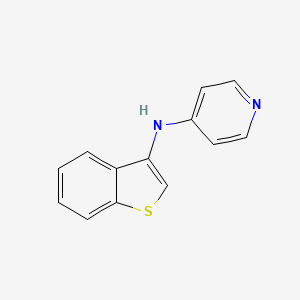
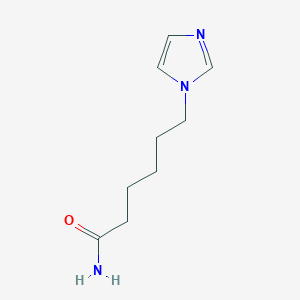
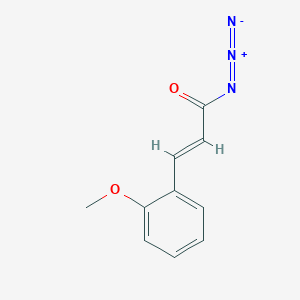
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
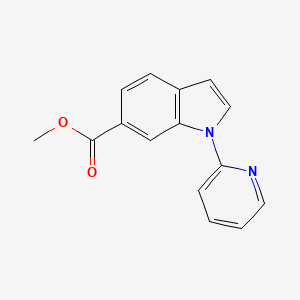
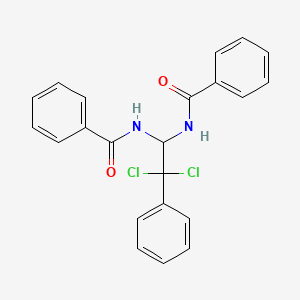
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

